molecular formula C9H11NO2 B8786209 N-phenylmethoxyacetamide CAS No. 4797-81-3

N-phenylmethoxyacetamide

Cat. No. B8786209
CAS RN: 4797-81-3
M. Wt: 165.19 g/mol
InChI Key: HAOSPKZXSDAXEJ-UHFFFAOYSA-N
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Description

N-phenylmethoxyacetamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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properties

CAS RN

4797-81-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-phenylmethoxyacetamide

InChI

InChI=1S/C9H11NO2/c1-8(11)10-12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)

InChI Key

HAOSPKZXSDAXEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

60% sodium hydride (11.68 g, 0.292 mol) was added to a dimethylformamide solution (200 ml) of acetohydroxamic acid (21.9 g, 0.292 mol) with cooling in an ice bath. After stirring for 1 hour at room temperature, benzylbromide (50 g, 0.292 mol) was added thereto and allowed to react for 24 hours at room temperature. The reaction solution was poured into 500 ml of water, and extracted with ethyl acetate. The organic layer was rinsed with water and dried. After removing the solvent by evaporation, the residue was purified with silica gel chromatography to obtain 31.3 g of N-benzyloxyacetamide (yield: 65%). The proton NMR spectrum of the compound is 1.85 s (3H); 4.89 bs (2H); 7.37 s (5 H); 8.30 bs, 8.81 bs (1H) (solvent: CDCl3).
Quantity
11.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

60% sodium hydride (11.68 g, 0.292 mol) was added to a dimethyliformamide solution (200 ml) of acetohydroxamic acid (21.9 g, 0.292 mol) with cooling in an ice bath. After stirring for 1 hour at room temperature, benzylbromide (50 g, 0.292 mol) was added thereto and allowed to react for 24 hours at room temperature. The reaction solution was poured into 500 ml of water. and extracted with ethyl acetate. The organic layer was rinsed with water and dried. After removing the solvent by evaporation, the residue was purified with silica gel chromatography to obtain 31.3 g of N-benzyloxyacetamide (yield: 65%). The proton NMR spectrum of the compound is 1.85 s (3H); 4.89 bs (2H); 7.37 s (5H); 8.30 bs, 8.81 bs (1H) (solvent: CDCl3).
Quantity
11.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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